molecular formula C20H18ClN3O2S B2727113 5-chloro-2-methoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450340-35-9

5-chloro-2-methoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2727113
CAS No.: 450340-35-9
M. Wt: 399.89
InChI Key: WRSKNXAOPFDLGT-UHFFFAOYSA-N
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Description

This compound is a heterocyclic benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-methylphenyl group at position 2 and a 5-chloro-2-methoxybenzamide moiety at position 2. Its molecular formula is C₂₁H₁₇ClN₃O₂S, with a molecular weight of 422.89 g/mol. The structure combines a bicyclic thienopyrazole system with aromatic substituents, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-12-3-6-14(7-4-12)24-19(16-10-27-11-17(16)23-24)22-20(25)15-9-13(21)5-8-18(15)26-2/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSKNXAOPFDLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazole ring and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Thieno[3,4-c]pyrazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the chloro, methoxy, and methyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chloro and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro or methoxy positions.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 5-chloro-2-methoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide exhibit promising anticancer properties. For instance, thieno[3,4-c]pyrazole derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. These compounds often target specific pathways involved in cell proliferation and survival .

1.2 Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This makes it a candidate for treating conditions like arthritis and other inflammatory diseases .

1.3 Antimicrobial Activity
5-chloro-2-methoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has also been screened for antimicrobial activity. Preliminary findings indicate efficacy against various bacterial and fungal strains, suggesting its potential as a lead compound in developing new antibiotics or antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the thieno[3,4-c]pyrazole core can significantly affect biological activity. For instance:

Modification Effect on Activity
Substitution at the 5-positionIncreases anticancer potency
Alteration of the benzamide groupEnhances anti-inflammatory effects
Variation in halogen substituentsModulates antimicrobial efficacy

These insights can guide further synthetic efforts to enhance the compound's therapeutic profile.

Case Studies

3.1 Case Study: Anticancer Screening
A study involving a series of thieno[3,4-c]pyrazole derivatives demonstrated that compounds with similar structural features to 5-chloro-2-methoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to cell cycle arrest and apoptosis induction through mitochondrial pathways .

3.2 Case Study: Anti-inflammatory Mechanism
In another investigation, the compound was tested on lipopolysaccharide (LPS)-stimulated macrophages to assess its anti-inflammatory effects. Results indicated a significant reduction in nitric oxide production and pro-inflammatory cytokine levels (TNF-alpha and IL-6), supporting its potential therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thienopyrazole Derivatives

The thienopyrazole scaffold is a key feature of this compound. Comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound 5-Cl, 2-OCH₃ benzamide; 4-methylphenyl C₂₁H₁₇ClN₃O₂S 422.89 Reference standard
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-Br benzamide; 5-oxo group C₂₁H₁₇BrN₃O₂S 466.40 Bromine substitution increases molecular weight; oxo group alters electronic properties
2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-amine 4-Cl phenyl; amine group C₁₂H₁₁ClN₃S 264.75 Lack of benzamide moiety reduces complexity

Key Observations :

  • Bromine substitution (in the analog from ) enhances molecular weight and may influence lipophilicity.
Benzamide-Based Analogs

Benzamide derivatives are widely studied for their biological activities:

Compound Name Structure Molecular Weight (g/mol) Biological Activity
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Nitrobenzamide-thiazole hybrid 415.83 Unreported in evidence, but nitro groups often correlate with antimicrobial activity
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide derivatives Thiadiazole-pyridine hybrids ~350–400 (estimated) Anticancer activity (IC₅₀: 1.8–10 µM on Caco-2 cells)

Key Observations :

  • Thiazole/thiadiazole hybrids (e.g., ) often exhibit cytotoxicity, suggesting the target compound may share similar mechanisms.
  • Methoxy and chloro substituents are common in bioactive benzamides, likely due to their balance of hydrophobicity and electronic effects.

Biological Activity

5-Chloro-2-methoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-chloro-2-methoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is C26H24ClN5O2C_{26}H_{24}ClN_5O_2, with a molecular weight of 474.0 g/mol. The structural features include a thieno[3,4-c]pyrazole moiety linked to a benzamide structure, which is pivotal for its biological activity.

PropertyValue
Molecular FormulaC26H24ClN5O2
Molecular Weight474.0 g/mol
IUPAC Name5-chloro-2-methoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
InChI KeyCCAIVMQFXUEKEC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 5-chloro-2-methoxybenzoic acid and various amines under controlled conditions. The process may include the formation of key intermediates such as acid chlorides and subsequent coupling reactions with thieno[3,4-c]pyrazole derivatives to yield the final product .

Antitumor Activity

Research has demonstrated that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to 5-chloro-2-methoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide have shown potency against various cancer cell lines by inhibiting critical pathways involved in tumor growth. Notably, these compounds have been evaluated for their inhibitory effects on BRAF(V600E) and other kinases associated with cancer proliferation .

Anti-inflammatory Properties

In addition to antitumor activity, this compound has been assessed for its anti-inflammatory effects. Studies suggest that pyrazole derivatives can significantly reduce pro-inflammatory cytokine production and exhibit potential in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of related pyrazole compounds have also been explored. These derivatives have demonstrated effectiveness against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of critical metabolic pathways .

Case Studies

  • Antitumor Efficacy : A study evaluated the effect of various pyrazole derivatives on BRAF(V600E) mutant melanoma cells. Results indicated that certain derivatives inhibited cell proliferation by inducing apoptosis and disrupting cell cycle progression .
  • Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives. The findings revealed that these compounds reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating their potential as therapeutic agents in inflammatory disorders .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer: Two primary routes are documented:

  • Mannich Reaction : Reacting 4-chloro-2-(1H-pyrazol-3-yl)phenol with N,N′-bis(methoxymethyl)diaza-18-crown-6 under Mannich conditions yields a bis-pyrazole-substituted diazacrown ether with 98% efficiency .
  • Coupling Reagents : Carbodiimide-based coupling (e.g., DCC/HOBt) at -50°C facilitates amide bond formation between carboxylic acid derivatives and aromatic amines, as demonstrated in analogous benzamide syntheses .

Basic: Which spectroscopic techniques are critical for structural validation?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and methoxy C-O bonds.
  • NMR : ¹H/¹³C NMR resolves aromatic protons, methyl groups, and thieno-pyrazole ring geometry. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Advanced: How can reaction yields be optimized in large-scale syntheses?

Answer:

  • Temperature Control : Sub-zero conditions (-50°C) minimize side reactions during coupling steps .
  • Catalyst Screening : Mannich reactions benefit from crown ether catalysts, enhancing regioselectivity and yield .
  • Purification : Use flash chromatography with ethyl acetate/hexane gradients to isolate pure product.

Advanced: What contradictory data exist regarding this compound’s bioactivity, and how can they be addressed?

Answer: Discrepancies in antimicrobial activity (e.g., variable MIC values) may arise from:

  • Assay Conditions : Differences in bacterial strains, pH, or solvent carriers (e.g., DMSO vs. aqueous buffers).
  • Resolution : Standardize protocols using CLSI guidelines and validate with orthogonal assays (e.g., time-kill curves) .

Advanced: What is the hypothesized biochemical pathway for its antibacterial action?

Answer: Analogous trifluoromethyl-containing compounds target acyl carrier protein synthase (ACPS) phosphopantetheinyltransferase (PPTase) , disrupting fatty acid biosynthesis in bacteria. Dual inhibition of Class I/II PPTases is proposed to halt proliferation .

Basic: How does pH influence the compound’s fluorescence properties?

Answer: Fluorescence intensity peaks at pH 7–8 due to deprotonation of phenolic/methoxy groups, enhancing π-π* transitions. Below pH 5, protonation quenches fluorescence .

Advanced: What computational tools support structure-activity relationship (SAR) studies?

Answer:

  • Molecular Docking (AutoDock Vina) : Models interactions with PPTase active sites.
  • DFT Calculations (Gaussian) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • ADMET Prediction (SwissADME) : Estimates solubility, metabolic stability, and toxicity .

Basic: What are the key hazards associated with handling this compound?

Answer:

  • Eye/Skin Irritation : Classified as Eye Irrit. Category 2 and Skin Irrit. Category 2. Use PPE (gloves, goggles) .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced: How can researchers resolve ambiguities in NMR assignments for the thieno-pyrazole core?

Answer:

  • 2D NMR (HSQC/HMBC) : Correlates ¹H-¹³C couplings to confirm ring connectivity.
  • X-ray Crystallography : Provides definitive proof of regiochemistry (e.g., pyrazole N-substitution) .

Advanced: What strategies improve metabolic stability in derivative design?

Answer:

  • Trifluoromethyl Substitution : Enhances lipophilicity and resistance to CYP450 oxidation .
  • Bioisosteric Replacement : Replace labile esters with amides or heterocycles (e.g., pyrimidine → triazole) .

Basic: What solvent systems are optimal for recrystallization?

Answer: Ethanol/water (7:3 v/v) or dichloromethane/hexane mixtures yield high-purity crystals with sharp melting points (e.g., 180–185°C) .

Advanced: How does substituent variation on the phenyl ring affect bioactivity?

Answer:

  • Electron-Withdrawing Groups (Cl, CF₃) : Enhance antibacterial potency by increasing membrane permeability.
  • Methoxy Groups : Improve solubility but may reduce target binding affinity. SAR studies recommend balancing hydrophobicity with H-bond donors .

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

  • HPLC : C18 column, acetonitrile/water (60:40), UV detection at 254 nm .
  • TLC : Silica gel 60 F₂₅₄, ethyl acetate/hexane (1:1), Rf ~0.5 .

Advanced: What in vitro models validate its enzyme inhibition mechanism?

Answer:

  • PPTase Activity Assays : Measure IC₅₀ using radiolabeled coenzyme A (³H-CoA) and malonyl-ACP substrates .
  • MICROSCALE THERMOPHORESIS (MST) : Quantifies binding affinity (Kd) to recombinant PPTase .

Advanced: How can conflicting cytotoxicity data be reconciled during drug development?

Answer:

  • Selectivity Index (SI) : Calculate SI = IC₅₀ (mammalian cells)/IC₅₀ (bacterial targets). SI >10 indicates therapeutic potential.
  • Off-Target Screening : Use kinase profiling panels to identify unintended interactions .

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